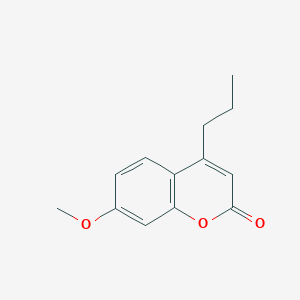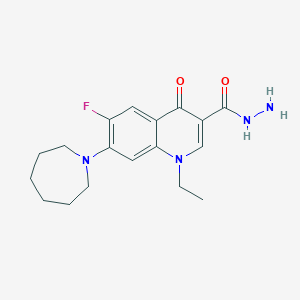![molecular formula C19H20N4O3S B5592671 5-(2-methylphenyl)-4-[(2,4,6-trimethoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5592671.png)
5-(2-methylphenyl)-4-[(2,4,6-trimethoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of triazole derivatives often involves multi-step reactions, including aminomethylation, cyanoethylation, and condensation with aromatic aldehydes. For example, Hakobyan et al. (2017) described the functionalization of 5-(4-alkoxybenzyl)-4-R-4H-1,2,4-triazole-3-thiols through aminomethylation and cyanoethylation reactions, indicating the versatility of triazole synthesis methods (Hakobyan et al., 2017).
Molecular Structure Analysis
The molecular structure of triazole derivatives, including their tautomeric forms, has been extensively studied using spectroscopic and theoretical methods. For instance, Srivastava et al. (2016) provided a detailed analysis of the spectral (FT-IR, UV-visible, NMR) features and theoretical studies of a new triazole compound, highlighting the accuracy of density functional theory (DFT) calculations in predicting molecular structures (Srivastava et al., 2016).
Chemical Reactions and Properties
Triazole derivatives undergo various chemical reactions, contributing to their broad range of applications. Rajurkar et al. (2016) explored the antimicrobial evaluation of triazole derivatives, demonstrating their potential as significant agents compared to standard drugs. This highlights the chemical reactivity and potential biological activity of triazole compounds (Rajurkar et al., 2016).
Physical Properties Analysis
The physical properties of triazole derivatives, such as solubility, melting points, and crystalline structure, play a crucial role in their application and functionality. For example, the crystal structure analysis of triazole compounds provides insights into their stability and interactions, as demonstrated by Xu et al. (2006) in their synthesis and crystal structure study of a triazole derivative (Xu et al., 2006).
Chemical Properties Analysis
The chemical properties of triazole derivatives, including their reactivity, potential as ligands in coordination compounds, and biological activities, are of significant interest. Nayak and Poojary (2019) discussed the synthesis and characterization of a triazole compound, examining its potential inhibitory action through docking studies, which sheds light on the chemical versatility and biological relevance of these compounds (Nayak & Poojary, 2019).
Aplicaciones Científicas De Investigación
Antimicrobial Activities
The synthesis of 1,2,4-triazole derivatives has demonstrated potential antimicrobial activities. A study synthesized novel 4,5-disubstituted 2,4-dihydro-3H-1,2,4-triazol-3-one derivatives, showing good to moderate activities against various microorganisms (Bektaş et al., 2010). This suggests that compounds within this chemical class, including 5-(2-methylphenyl)-4-[(2,4,6-trimethoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol, could be explored for their antimicrobial properties.
Antioxidant Evaluation
Compounds with the 1,2,4-triazole moiety have also been evaluated for their antioxidant activities. Novel phenothiazine-linked substituted benzylideneamino-1,2,4-triazole derivatives were synthesized and displayed potent antioxidant activity in various assays (Maddila et al., 2015). This indicates the potential for 5-(2-methylphenyl)-4-[(2,4,6-trimethoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol derivatives to act as effective antioxidants.
DNA Methylation Inhibition
The functionalization of 1,2,4-triazole derivatives has been investigated for their ability to inhibit cancer DNA methylation, a key process in cancer progression. A study showed that aminomethylation and cyanoethylation reactions of specific triazole derivatives had an effect on cancer DNA methylation (Hakobyan et al., 2017). This suggests a potential research avenue for 5-(2-methylphenyl)-4-[(2,4,6-trimethoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol in the context of cancer treatment.
Corrosion Inhibition
Research into Schiff’s bases of pyridyl substituted triazoles has indicated their utility as effective corrosion inhibitors for mild steel in hydrochloric acid solution, with one study demonstrating a high inhibition performance (Ansari et al., 2014). This showcases the potential application of triazole derivatives in protecting metals from corrosion.
Propiedades
IUPAC Name |
3-(2-methylphenyl)-4-[(E)-(2,4,6-trimethoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3S/c1-12-7-5-6-8-14(12)18-21-22-19(27)23(18)20-11-15-16(25-3)9-13(24-2)10-17(15)26-4/h5-11H,1-4H3,(H,22,27)/b20-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WALDOHHTONGXFS-RGVLZGJSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NNC(=S)N2N=CC3=C(C=C(C=C3OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C2=NNC(=S)N2/N=C/C3=C(C=C(C=C3OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(diethylamino)sulfonyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-thiophenecarboxamide](/img/structure/B5592590.png)
![2-ethyl-1-[(4-isopropylphenyl)sulfonyl]piperidine](/img/structure/B5592596.png)
![3-(2-{4-[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]-1-piperazinyl}-2-oxoethyl)-1H-indole](/img/structure/B5592605.png)
![3-phenyl-N-[4-(1-piperidinyl)phenyl]acrylamide](/img/structure/B5592615.png)

![4-{2-[(2-chlorophenoxy)acetyl]carbonohydrazonoyl}-2-methoxyphenyl 3-fluorobenzoate](/img/structure/B5592625.png)

![4-tert-butyl-N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5592646.png)
![2-[1-methyl-2-(4-morpholinyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5592651.png)
![3-{[(3,5-difluoro-4-methoxybenzyl)amino]methyl}-3-piperidinol dihydrochloride](/img/structure/B5592654.png)

![2-{[5-(anilinomethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-(1,3-benzodioxol-5-ylmethylene)acetohydrazide](/img/structure/B5592666.png)
![2-{4-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-1-piperazinyl}-1,3-benzothiazole](/img/structure/B5592676.png)
![N-(2-methylphenyl)-2-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}acetamide](/img/structure/B5592684.png)